molecular formula C10H16 B049398 Isolimonene CAS No. 499-99-0

Isolimonene

Cat. No.: B049398
CAS No.: 499-99-0
M. Wt: 136.23 g/mol
InChI Key: TWCNAXRPQBLSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolimonene is a natural product found in Schisandra chinensis with data available.

Scientific Research Applications

1. Production and Conversion Processes

Isolimonene, a significant compound in drug development, can be produced through the isomerization of 3-carene to 2-carene using a Na/o-chlorotoluene catalyst. This process, studied by Julianto, Jumina, Sastrohamidjojo, and Mustofa (2017), demonstrated that isomerization could occur in a solvent-free condition, which has implications for efficiency in bulk industry applications (Julianto et al., 2017).

2. Enhanced Limonene Production

Research by Du, Yu, Xu, and Li (2014) on enhancing limonene production in E. coli provides insights into the biosynthesis of compounds like this compound. They engineered E. coli strains for increased limonene production, a precursor for biofuels and medicinal compounds (Du et al., 2014).

3. Catalyst Research

Lenoble et al. (2004) investigated the cyclocarbonylation of this compound catalyzed by palladium complexes, providing valuable information on the chemical reactions involving this compound. Their study offers insights into the mechanisms of these reactions and their applications in various fields, including medicinal chemistry (Lenoble et al., 2004).

4. Functionalization of Monoterpenes

The research conducted by Yadav, Reddy, Narasimhulu, and Purnima (2009) demonstrated the successful hydroalkoxylation of monoterpenes like this compound in the presence of FeCl3, resulting in high yields of corresponding ethers. This finding has potential applications in the chemical modification and utilization of this compound and related compounds (Yadav et al., 2009).

5. Environmental Impact Studies

The formation and stability of secondary ozonides from monoterpenes, including this compound, were studied by Vibenholt, Nørgaard, Clausen, and Wolkoff (2009). Their research contributes to understanding the environmental impact and indoor pollution potential of this compound and similar compounds (Vibenholt et al., 2009).

6. Limonene Biosynthesis in Microbial Systems

Pang, Zhao, Li, Zhao, Li, Hu, Zhang, Xiao, and Yu (2019) engineered the yeast Yarrowia lipolytica for limonene production using waste cooking oil, showcasing the potential of microbial systems in producing this compound-related compounds sustainably (Pang et al., 2019).

Properties

CAS No.

499-99-0

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3-methyl-6-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3

InChI Key

TWCNAXRPQBLSNO-UHFFFAOYSA-N

SMILES

CC1CCC(C=C1)C(=C)C

Canonical SMILES

CC1CCC(C=C1)C(=C)C

Synonyms

6-Methyl-3-(1-methylethenyl)cyclohexene; Isolimonene; iso-Limonene; p-Mentha-2,8(10)-diene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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